molecular formula C12H14BNO4S B1430292 6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 2014379-39-4

6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1430292
CAS No.: 2014379-39-4
M. Wt: 279.12 g/mol
InChI Key: PQCSHLZCKTUTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound belonging to the MIDA (N-methyliminodiacetic acid) boronate ester family. These compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled reactivity under mild conditions. The presence of the 4-(methylsulfanyl)phenyl substituent introduces unique electronic and steric properties, which may influence solubility, stability, and reactivity in synthetic pathways.

Properties

IUPAC Name

6-methyl-2-(4-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4S/c1-14-7-11(15)17-13(18-12(16)8-14)9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCSHLZCKTUTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organoboron Intermediate Formation

The key step is the synthesis of the arylboronic acid or boronate intermediate bearing the 4-(methylsulfanyl)phenyl substituent. While direct literature on this exact substituent is limited, analogous syntheses for related compounds provide a robust framework:

  • Lithiation and Boronation: Starting from 4-(methylsulfanyl)phenyl bromide or iodide, the aromatic halide is treated with n-butyllithium at low temperature (e.g., -78 °C) in anhydrous tetrahydrofuran (THF) to generate the aryllithium intermediate.
  • Quenching with Borate Ester: The aryllithium species is then reacted with triisopropyl borate or another boron source to yield the corresponding boronic acid after aqueous workup.

This approach is adapted from the synthesis of 2-phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, where bromobenzene is converted to phenylboronic acid intermediates under similar conditions.

Cyclization with N-Methyliminodiacetic Acid (MIDA)

The boronic acid intermediate is then reacted with N-methyliminodiacetic acid to form the dioxazaborocane ring:

  • The boronic acid and N-methyliminodiacetic acid are combined in a suitable solvent system such as THF and dimethyl sulfoxide (DMSO).
  • The mixture is heated under reflux conditions for several hours (typically 3 hours) to promote esterification and ring closure, forming the stable MIDA boronate ester.
  • Solvent removal and purification by recrystallization or chromatography yield the final product.

This method is well-established for related compounds and is expected to be applicable for the methylsulfanyl-substituted phenyl derivative.

Stock Solution Preparation and Formulation Notes

For research applications, the compound is often prepared as stock solutions:

Parameter Details
Molecular Formula C12H14BNO4S
Molecular Weight 279.12 g/mol
Solvents for Stock DMSO preferred; solubility enhanced by mild heating (37 °C) and ultrasonic agitation
Storage Conditions Store at 2–8 °C short-term; -20 °C for up to 1 month; -80 °C for up to 6 months
In Vivo Formulation Typically prepared by dissolving in DMSO master solution, then diluted with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step

Comparative Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome
1. Aryl Halide Lithiation 4-(Methylsulfanyl)phenyl bromide + n-BuLi, THF, -78 °C Generate aryllithium intermediate
2. Boronation Triisopropyl borate addition, warming to RT Form arylboronic acid intermediate
3. Cyclization N-Methyliminodiacetic acid, THF/DMSO, reflux 3 h Formation of dioxazaborocane ring (MIDA boronate ester)
4. Purification Filtration, recrystallization, or chromatography Obtain pure 6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

Research Findings and Yield Data

  • Analogous syntheses of related MIDA boronate compounds report yields in the range of 70–85% for the cyclization step under reflux conditions.
  • Purification via silica gel chromatography using ethyl ether and acetonitrile mixtures provides high-purity products suitable for further application.
  • Stability studies indicate that the MIDA boronate ring imparts significant chemical stability, facilitating storage and handling under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the boron-containing ring.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified boron-containing rings.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as transmetalation in Suzuki-Miyaura coupling . The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione, highlighting substituent effects on molecular properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(6-Methoxy-2-pyridinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 6-Methoxy-2-pyridinyl C11H13BN2O5 264.046 Enhanced stability for long-term storage; reduced protodeborylation in cross-coupling
6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione 3-Nitrophenyl C11H11BN2O6 278.02584 Electron-withdrawing nitro group improves oxidative stability; WGK 3 (water hazard)
6-Methyl-2-pyridin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione 2-Pyridinyl C10H11BN2O4 234.01634 Pyridyl substitution enhances reactivity with aryl chlorides; broad synthetic utility
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 4-Fluorophenyl C11H11BFNO4 263.03 Fluorine substituent increases metabolic stability; potential for medicinal chemistry
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione Phenyl C11H12BNO4 233.03 Baseline MIDA boronate; moderate reactivity; widely used in model reactions
6-Methyl-2-(4-methoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione 4-Methoxyphenyl C12H14BNO5 263.05 Methoxy group improves solubility in polar solvents; lower toxicity (H302, H315 hazards)
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione Thiophen-3-yl C9H10BNO4S 239.06 Sulfur-containing heterocycle modifies electronic density; niche applications in materials

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., NO₂, F): Compounds like the 3-nitrophenyl () and 4-fluorophenyl () derivatives exhibit enhanced oxidative stability due to reduced electron density at the boron center. This makes them suitable for reactions requiring harsh conditions.
  • Electron-Donating Groups (e.g., OCH₃) : Methoxy-substituted analogs () show improved solubility in polar solvents but may require activation for cross-coupling.
  • Heterocyclic Substituents (e.g., pyridinyl, thiophenyl) : Pyridinyl variants () address protodeborylation issues, while thiophenyl derivatives () enable applications in conjugated polymer synthesis.

Biological Activity

6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14BNO4S
  • Molecular Weight : 295.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a unique dioxazaborocane structure which contributes to its biological activity. The presence of the methylsulfanyl group may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that 6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF78.0
A54915.0

These results indicate that the compound is particularly potent against breast cancer cells.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Specifically, it has been shown to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 in treated cells .

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary research suggests that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of 6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment .

Case Study 2: Combination Therapy

Another investigation explored the potential of combining this compound with standard chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy alone. This synergistic effect suggests a promising avenue for improving treatment outcomes in patients with advanced cancers .

Q & A

Basic Question: What are the recommended methods for synthesizing 6-methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione?

Methodological Answer:
Synthesis typically involves condensation reactions between boronic acids and diols under anhydrous conditions. For this compound, the 4-(methylsulfanyl)phenylboronic acid precursor can be reacted with methyl-substituted diol derivatives (e.g., 2,2-dimethyl-1,3-propanediol) in the presence of a dehydrating agent like molecular sieves.

  • Key Steps :
    • Precursor Preparation : Purify the boronic acid via recrystallization to minimize side reactions.
    • Cyclocondensation : Use toluene as a solvent under reflux (110–120°C) with azeotropic water removal.
    • Workup : Neutralize unreacted acid with NaHCO₃ and isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Validation : Confirm boron incorporation via ¹¹B NMR (δ ~25–30 ppm for dioxazaborocane) and purity by HPLC-MS (ESI+) .

Basic Question: How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:
Stability studies should employ:

  • pH Titration : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for boronate ester absorption).
  • Kinetic Analysis : Use ¹H NMR to track the disappearance of diagnostic peaks (e.g., B–O bonds at δ 1.5–2.0 ppm) over time.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds.
  • Data Interpretation : Compare degradation rates with Arrhenius modeling to predict shelf-life .

Advanced Question: How can experimental design resolve contradictions in reported reactivity of the dioxazaborocane ring?

Methodological Answer:
Contradictions often arise from solvent polarity or trace metal impurities. A factorial design approach is recommended:

  • Variables : Solvent (toluene vs. THF), temperature (80°C vs. 120°C), and catalyst (none vs. Pd(OAc)₂).
  • Response Metrics : Reaction yield, byproduct formation (HPLC), and boron coordination integrity (¹¹B NMR).
  • Analysis : Use ANOVA to identify significant interactions. For example, Pd catalysts may induce unintended cross-coupling in THF but not in toluene .

Advanced Question: What computational strategies predict the compound’s electronic properties for catalytic applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential surfaces.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to assess boron center accessibility.
  • Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models.
  • Application : Predict catalytic activity in Suzuki-Miyaura couplings by analyzing boron electron density .

Advanced Question: How to optimize the compound’s use in multi-step organic syntheses while minimizing boron leaching?

Methodological Answer:

  • Leaching Prevention :
    • Chelation : Add ligands like 1,10-phenanthroline to stabilize the boron center.
    • Flow Chemistry : Use immobilized catalysts (e.g., silica-supported boronates) to reduce leaching.
  • Monitoring : Quantify boron via ICP-MS after each reaction step.
  • Case Study : In a recent Suzuki coupling, leaching was reduced from 12% to <2% using flow conditions .

Advanced Question: What analytical techniques differentiate stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Assign absolute configurations by comparing experimental and computed spectra.
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., with 4-fluorophenyl substituents) to confirm stereochemistry .

Advanced Question: How to address discrepancies in reported solubility data across solvents?

Methodological Answer:
Discrepancies often stem from polymorphic forms or residual solvents.

  • Standardized Protocol :
    • Sonication : Saturate solvents (e.g., DCM, DMSO) under N₂ for 24 hours.
    • Gravimetric Analysis : Filter undissolved material and weigh.
    • DSC : Identify polymorphs via melting endotherms.
  • Case Study : In DMSO, solubility varied from 15 mg/mL to 25 mg/mL due to hygroscopic solvent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.